bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
Bicyclo[221]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors for stepwise synthesis.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the piperazine ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone has diverse applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: May include enzymes, receptors, and ion channels.
Pathways Involved: Can modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-yl[4-(3-nitrophenyl)piperazin-1-yl]methanone
- Bicyclo[2.2.1]hept-2-yl[4-(4-aminophenyl)piperazin-1-yl]methanone
- Bicyclo[2.2.1]hept-2-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
- Structural Features : The specific arrangement of the nitrophenyl group and the piperazine ring.
- Reactivity : Unique reactivity patterns due to the combination of bicyclic and aromatic systems.
- Applications : Distinct applications in medicinal chemistry and material science due to its unique properties.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(17-12-13-1-2-14(17)11-13)20-9-7-19(8-10-20)15-3-5-16(6-4-15)21(23)24/h3-6,13-14,17H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIXIENUVVGOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386028 |
Source
|
Record name | ST50908929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-69-2 |
Source
|
Record name | ST50908929 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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